4-Bromo-2,6,8-trimethylquinoline
Overview
Description
4-Bromo-2,6,8-trimethylquinoline is a type of halogenated heterocycle . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of quinoline derivatives like this compound often involves the use of β-diketone substrates . The Combes quinoline synthesis, for example, uses a β-diketone substrate and anilines to form substituted quinolines .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The reaction mechanism of quinoline synthesis involves three major steps: the protonation of the oxygen on the carbonyl in the β-diketone, a nucleophilic addition reaction with the aniline, and an E2 mechanism, which causes a molecule of water to leave .Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C12H12BrN , and its molecular weight is 250.13 .Scientific Research Applications
Selective Synthesis of Quinoline Derivatives
4-Bromo-2,6,8-trimethylquinoline is instrumental in the selective synthesis of quinoline derivatives, a process crucial for creating compounds with varied biological activities. Şahin et al. (2008) demonstrated its role in efficient, one-pot synthesis methods, yielding high-value bromoquinolines and other derivatives through bromination reactions and lithium–halogen exchange reactions. This synthetic versatility is pivotal in medicinal chemistry, facilitating the creation of diverse molecular architectures (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Inhibitor Development for Epidermal Growth Factor Receptor
This compound derivatives have shown significant promise as inhibitors for the epidermal growth factor receptor (EGFR), a critical target in cancer treatment. Bridges et al. (1996) explored the structure-activity relationship of these derivatives, revealing their potent inhibitory effects on EGFR's tyrosine kinase activity. This research underscores the potential of this compound in developing new therapeutic agents for cancer treatment (Bridges, Zhou, Cody, Rewcastle, McMichael, Showalter, Fry, Kraker, & Denny, 1996).
Photochemistry and Photolabile Protecting Groups
The compound's derivatives, such as brominated hydroxyquinolines, are pivotal in photochemistry, serving as photolabile protecting groups. Fedoryak and Dore (2002) highlighted the use of these derivatives in developing new photolabile protecting groups with improved properties over existing ones, indicating their significance in photochemical studies and potential applications in controlled drug delivery and release (Fedoryak & Dore, 2002).
Applications in Organic Synthesis and Ligand Development
This compound is also a key player in organic synthesis, aiding in the development of ligands for protein domains like Src homology 3. Smith, Jones, Booker, and Pyke (2008) demonstrated its utility in the synthesis of novel quinoline derivatives with enhanced binding affinity, contributing to our understanding of protein-protein interactions and the development of therapeutic agents (Smith, Jones, Booker, & Pyke, 2008).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2,6,8-trimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFZRRHKAPRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653709 | |
Record name | 4-Bromo-2,6,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-60-5 | |
Record name | Quinoline, 4-bromo-2,6,8-trimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6,8-trimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1070879-60-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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